(1-Propylpiperidin-2-yl)methanamine
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Overview
Description
(1-Propylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C9H20N2. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a propyl group and a methanamine group, making it a versatile intermediate in various chemical syntheses.
Mechanism of Action
- Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. In salt form (such as methenamine hippurate), it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) requiring long-term therapy .
- Formaldehyde is considered highly bactericidal and acts nonspecifically against bacteria in the urine .
- Other components, such as hippuric acid or mandelic acid, help maintain urine acidity and may aid in suppressing bacteria .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propylpiperidin-2-yl)methanamine typically involves the reaction of piperidine with propylamine under controlled conditions. One common method includes the reductive amination of 1-propylpiperidin-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (1-Propylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to yield secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Propylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Piperidine: A basic structure similar to (1-Propylpiperidin-2-yl)methanamine but without the propyl and methanamine groups.
N-Methylpiperidine: Similar structure with a methyl group instead of a propyl group.
N-Propylpiperidine: Similar structure with a propyl group but lacking the methanamine group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a propyl group and a methanamine group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
(1-propylpiperidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-6-11-7-4-3-5-9(11)8-10/h9H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZPSFUHBCXGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019380-53-0 |
Source
|
Record name | (1-propylpiperidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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